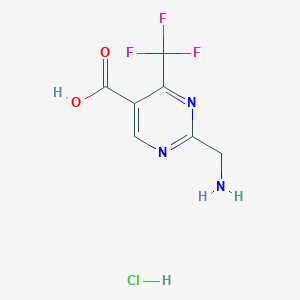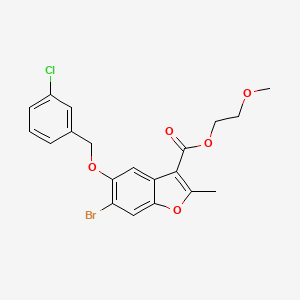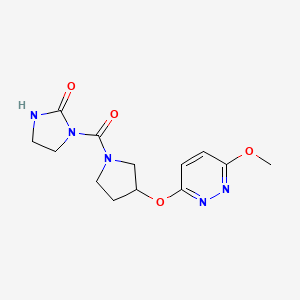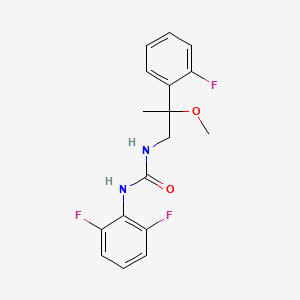
2-(Aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C6H8ClN3O2 .
Molecular Structure Analysis
The molecular structure of this compound includes elements such as carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O). The molecular weight is 189.6 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 189.6. Other physical and chemical properties like melting point, boiling point, and density are not available in the sources I searched .Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-(Aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid; hydrochloride is utilized in the synthesis of complex chemical structures, contributing to a broad spectrum of research areas including medicinal chemistry and materials science. A foundational study by Grant et al. (1956) details the synthesis and characterization of various β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, highlighting the versatility of pyrimidine derivatives in chemical synthesis (Grant, Seemann, & Winthrop, 1956).
Crystal Engineering and Drug Design
In crystal engineering and drug design, the ability of pyrimidine derivatives to form cocrystals with various carboxylic acids has been extensively researched. Rajam et al. (2018) prepared and characterized a series of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, demonstrating the potential for designing new pharmaceutical compounds (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Antimicrobial and Anti-inflammatory Research
Derivatives of 2-(Aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid; hydrochloride have been synthesized and evaluated for their anti-microbial and anti-inflammatory activities. Deshmukh et al. (2009) developed an efficient synthesis method for 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines, showcasing their potential as antimicrobial agents (Deshmukh, Salunkhe, Patil, & Anbhule, 2009). Additionally, Dongarwar et al. (2011) synthesized pyrimidine-5-carboxylate derivatives and confirmed their anti-inflammatory and antimicrobial efficacy, further illustrating the compound's relevance in developing new therapeutic agents (Dongarwar, Wanjari, Nema, Katolkar, Turaskar, & Nimbekar, 2011).
Fluorinated Compound Synthesis
The synthesis of fluorinated analogues of pyrimidine derivatives, such as 2-(Aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid; hydrochloride, plays a critical role in medicinal chemistry due to the unique properties imparted by the trifluoromethyl group. Sukach et al. (2015) described the synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues, highlighting the importance of fluorinated compounds in drug design and development (Sukach et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O2.ClH/c8-7(9,10)5-3(6(14)15)2-12-4(1-11)13-5;/h2H,1,11H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLAOXCCSVPGJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)CN)C(F)(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2-Azidoacetyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one](/img/structure/B2560703.png)
![N-(2-ethylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2560705.png)
![3-[[(E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-enyl]amino]benzonitrile](/img/structure/B2560706.png)

![6-(azepan-1-ylsulfonyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2560711.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2560716.png)
![[6-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2560717.png)

![3-(2-(azepan-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2560720.png)
![N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide](/img/structure/B2560721.png)

![4-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2560725.png)
